Product packaging for N,N-diethylquinoline-8-sulfonamide(Cat. No.:)

N,N-diethylquinoline-8-sulfonamide

Cat. No.: B277344
M. Wt: 264.35 g/mol
InChI Key: VFJUVABHJDLTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethylquinoline-8-sulfonamide is a synthetic organic compound featuring a quinoline core functionalized with a sulfonamide group. This structure is of significant interest in medicinal chemistry and chemical biology research. The quinoline-sulfonamide scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities and ability to interact with multiple enzymatic targets . Researchers are particularly interested in quinoline-8-sulfonamide derivatives for their potential as multifunctional agents. Recent studies have explored similar compounds as inhibitors of enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are relevant targets for neurodegenerative conditions . Other research avenues include investigating quinoline-8-sulfonamides as modulators of metabolic enzymes, such as the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), for potential applications in cancer metabolism research . The sulfonamide group is a common pharmacophore in therapeutics, contributing to the molecule's properties and its mechanism of action, which often involves targeted enzyme inhibition . This compound serves as a valuable building block or intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. It is essential for researchers to handle this material in accordance with all applicable laboratory safety guidelines. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O2S B277344 N,N-diethylquinoline-8-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

N,N-diethylquinoline-8-sulfonamide

InChI

InChI=1S/C13H16N2O2S/c1-3-15(4-2)18(16,17)12-9-5-7-11-8-6-10-14-13(11)12/h5-10H,3-4H2,1-2H3

InChI Key

VFJUVABHJDLTHZ-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=CC2=C1N=CC=C2

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Synthetic Strategies and Chemical Methodologies for N,n Diethylquinoline 8 Sulfonamide and Analogues

Established Synthetic Pathways for Sulfonamide Formation

The construction of the sulfonamide linkage (–SO₂–N<) is a cornerstone of medicinal and organic chemistry. Various methods have been developed, ranging from traditional approaches to modern catalytic systems, to efficiently create this vital functional group.

Nucleophilic Acylation of Amines with Sulfonyl Chlorides

The most conventional and widely employed method for synthesizing sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride. cbijournal.com This reaction, a form of nucleophilic acylation, proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. youtube.com

The process is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. cbijournal.com The choice of base and solvent can significantly influence the reaction's efficiency. While primary amines are generally highly reactive, secondary amines may exhibit lower reactivity. cbijournal.com This method's reliability and the commercial availability of a vast array of sulfonyl chlorides and amines make it a foundational strategy in sulfonamide synthesis. nih.govlibretexts.org

Table 1: Key Features of Nucleophilic Acylation for Sulfonamide Synthesis

Feature Description
Reactants Primary or Secondary Amine, Sulfonyl Chloride
Mechanism Nucleophilic attack by amine on the sulfonyl sulfur
Byproduct Hydrochloric Acid (HCl)
Typical Base Pyridine, Triethylamine
Advantages Well-established, reliable, wide substrate scope

| Limitations | Requires synthesis of potentially sensitive sulfonyl chlorides |

Transition Metal-Free Sulfonamide Synthesis

In recent years, a significant effort has been directed towards developing synthetic methods that avoid the use of transition metals, primarily to prevent metal contamination in final products, particularly in pharmaceuticals. These metal-free approaches often offer milder reaction conditions and employ novel reagents.

Several innovative transition-metal-free strategies have emerged:

Iodine-Catalyzed Systems : Methods utilizing molecular iodine and an oxidant like tert-butyl hydroperoxide (TBHP) can facilitate the coupling of sulfonyl hydrazides with amines to form sulfonamides under mild conditions. researchgate.netrsc.org

Photocatalytic S–N Coupling : Visible-light photocatalysis can be used to promote the coupling of sodium organosulfinates and hydroxamic acids, providing a pathway to acylsulfonamides without the need for a metal catalyst. acs.org

Novel Sulfonylating Agents : The development of unique reagents, such as N-sulfonylamine, which can be generated in situ, allows for the direct sulfonylation of electron-rich aromatic compounds. rsc.org Another approach involves using the sulfinylamine reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) which reacts with organometallic nucleophiles to produce primary sulfonamides. acs.org

These methods represent a move towards more sustainable and "green" chemical processes in the synthesis of sulfonamides.

Metal-Catalyzed Sulfonamide Synthesis

Transition metal catalysis offers powerful and versatile tools for forming C–S and S–N bonds, enabling the synthesis of sulfonamides from a broader range of starting materials and often with high efficiency and functional group tolerance.

Palladium-Catalyzed Reactions : Palladium catalysts can be used for the chlorosulfonylation of arylboronic acids, which can then be derivatized in situ with amines to yield sulfonamides under mild conditions. nih.gov

Copper-Catalyzed Reactions : Copper catalysis is widely used in sulfonamide synthesis. It can facilitate the coupling of aryl halides or boronic acids with primary sulfonamides. thieme-connect.com A notable copper-catalyzed method involves a three-component reaction of aryl radical precursors, a sulfur dioxide source (like DABSO), and amines, enabled by synergetic photoredox and copper catalysis. acs.org

Iron-Catalyzed Reactions : Earth-abundant and less toxic iron catalysts have been employed in one-pot procedures for the C–H amination of activated arenes to produce diaryl sulfonamides. thieme-connect.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : While not a direct method for forming the sulfonamide bond itself, the CuAAC "click" reaction is a powerful tool for synthesizing complex sulfonamide-containing molecules. In this approach, a sulfonamide scaffold is first functionalized with either an azide (B81097) or an alkyne group. This is then coupled with a corresponding alkyne- or azide-containing fragment using a copper(I) catalyst to form a stable 1,2,3-triazole linker. This strategy has been successfully used to create a library of 8-quinolinesulfonamide derivatives for biological screening. nih.govnih.gov

Targeted Synthesis of N,N-diethylquinoline-8-sulfonamide

The synthesis of the specific compound this compound is most directly achieved through the derivatization of a quinoline (B57606) precursor, leveraging the classical nucleophilic acylation pathway.

Derivatization from 8-Quinolinesulfonyl Chloride

The principal route for preparing this compound involves a two-step process starting from quinoline.

Synthesis of 8-Quinolinesulfonyl Chloride : The precursor, 8-quinolinesulfonyl chloride, is typically synthesized by the reaction of quinoline with chlorosulfonic acid or by treating 8-quinoline sulfonic acid with a chlorinating agent like thionyl chloride. guidechem.comgoogle.com This converts the sulfonic acid group into the more reactive sulfonyl chloride.

Reaction with Diethylamine (B46881) : The resulting 8-quinolinesulfonyl chloride is then reacted with diethylamine. In this nucleophilic substitution reaction, the nitrogen atom of diethylamine attacks the sulfur atom of the sulfonyl chloride, displacing the chloride and forming the this compound product. This reaction is analogous to the synthesis of other 8-quinolinesulfonamides, where 8-quinolinesulfonyl chloride is treated with a primary or secondary amine in a suitable solvent with a base. nih.gov

Reaction Scheme:

Step 1: Quinoline → 8-Quinolinesulfonyl Chloride

Step 2: 8-Quinolinesulfonyl Chloride + Diethylamine → this compound

This method is efficient and straightforward, relying on well-understood reaction mechanisms.

Optimization of Reaction Conditions and Yield

To maximize the yield and purity of this compound, careful optimization of the reaction conditions for the final amination step is crucial. Several parameters can be adjusted based on general principles of sulfonamide synthesis and procedures for analogous compounds. nih.govnih.gov

Solvent : Anhydrous aprotic solvents such as chloroform, dichloromethane (B109758) (DCM), or acetonitrile (B52724) are commonly used to prevent hydrolysis of the reactive sulfonyl chloride. nih.govnih.gov

Base : A non-nucleophilic organic base like triethylamine is often preferred over pyridine. It effectively scavenges the HCl produced without competing with diethylamine in the reaction with the sulfonyl chloride.

Stoichiometry : Using a slight excess of diethylamine can help drive the reaction to completion. Alternatively, using at least one equivalent of the tertiary amine base per equivalent of sulfonyl chloride is necessary to neutralize the acid byproduct. nih.gov

Temperature : The reaction is often initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction, followed by stirring at room temperature for several hours to ensure completion. nih.gov

Purification : After the reaction, the product is typically isolated by removing the solvent, followed by an aqueous workup to remove the amine hydrochloride salt and any excess amine. Further purification can be achieved through column chromatography or recrystallization.

Table 2: Optimization Parameters for the Synthesis of this compound

Parameter Condition/Reagent Rationale
Solvent Anhydrous Chloroform, DCM, or Acetonitrile Prevents hydrolysis of 8-quinolinesulfonyl chloride.
Base Triethylamine Neutralizes HCl byproduct without competing as a nucleophile.
Temperature Initial cooling (0-5 °C), then room temperature Controls exothermic reaction and ensures completion.
Workup Aqueous wash Removes triethylamine hydrochloride and excess reagents.

| Purification | Column Chromatography / Recrystallization | Obtains high-purity final product. |

By carefully controlling these conditions, the synthesis of this compound from 8-quinolinesulfonyl chloride can be performed with high efficiency and yield.

Synthesis of Structurally Related Quinoline-Sulfonamide Analogues

The core structure of quinoline-sulfonamide serves as a versatile platform for the synthesis of a wide array of structurally related analogues. By incorporating hybrid systems, forming metal complexes, and introducing various functional groups, chemists have been able to significantly modify the physicochemical and potential biological properties of the parent compound.

Introduction of Hybrid Systems (e.g., 1,2,3-Triazole, Hydrazone, Acetylene (B1199291) Moieties)

A prominent strategy in the diversification of quinoline-sulfonamides is the creation of hybrid molecules that incorporate other chemical moieties known for their distinct reactivity and biological significance. This approach aims to combine the structural features of different pharmacophores to produce new compounds with potentially synergistic or novel activities.

1,2,3-Triazole Hybrids: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely employed method for synthesizing 1,2,3-triazole-linked quinoline-sulfonamide hybrids. nih.govbenthamscience.com This reaction involves the coupling of an azide-functionalized quinoline-sulfonamide with a terminal alkyne, or vice versa. For instance, sulfonamide-based alkynes can be reacted with 4-azido-7-chloroquinoline in the presence of a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalytic system to yield the desired triazole hybrids. tandfonline.com Similarly, 7-chloro-4-(prop-2-yn-1-yloxy)quinoline can be coupled with 4-azidosulfonamides under similar conditions. tandfonline.com The synthesis of these hybrids is often straightforward, proceeding in high yields at room temperature. nih.gov In some cases, microwave-assisted synthesis can be employed to improve yields and reduce reaction times, particularly with less reactive aromatic azides. nih.gov

Hydrazone Hybrids: Hydrazone linkages are another popular choice for creating quinoline-sulfonamide analogues. These are typically synthesized through the condensation reaction of a hydrazine (B178648) derivative with a quinoline derivative containing a carbonyl group. For example, quinoline hydrazone derivatives can be prepared by reacting 6-fluoro-2-hydroxyquinoline-3-carbaldehyde with various hydrazides in ethanol (B145695) with a catalytic amount of glacial acetic acid. nih.gov This straightforward reaction allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Acetylene Moieties: Acetylene-containing quinoline-sulfonamides are not only valuable precursors for the synthesis of 1,2,3-triazole hybrids but also represent a distinct class of analogues. The introduction of an acetylene group is often achieved by reacting a quinoline-sulfonamide with an acetylene-containing electrophile, such as propargyl bromide, in the presence of a base like potassium carbonate. tandfonline.comnih.gov For example, 8-hydroxyquinoline-5-sulfonyl chloride can be reacted with amines containing an acetylene moiety to produce the corresponding 8-hydroxyquinoline-5-sulfonamides with a terminal alkyne. nih.gov

Below is a table summarizing the synthetic approaches for these hybrid systems:

Hybrid SystemGeneral Synthetic ApproachKey Reagents and Conditions
1,2,3-Triazole Copper-catalyzed azide-alkyne cycloaddition (CuAAC)Azide-functionalized quinoline-sulfonamide, terminal alkyne, CuSO₄·5H₂O, sodium ascorbate, t-BuOH/H₂O or DMF/H₂O
Hydrazone Condensation reactionQuinoline-carbaldehyde, hydrazide derivative, ethanol, catalytic acetic acid
Acetylene Nucleophilic substitutionQuinoline-sulfonamide, propargyl bromide, K₂CO₃, DMF

Synthesis of Metal Complexes with Quinoline-Sulfonamide Ligands (e.g., Zn²⁺, Cu²⁺, Co²⁺, Cd²⁺ complexes)

Quinoline-sulfonamide derivatives, particularly those with coordinating groups like the nitrogen atom of the quinoline ring and the sulfonamide moiety, can act as effective ligands for various metal ions. The synthesis of these metal complexes typically involves a two-step process: first, the synthesis of the quinoline-sulfonamide ligand, followed by its complexation with a metal salt. nih.govnih.gov

The synthesis of the ligands often involves the acylation of an aminoquinoline with a benzenesulfonyl chloride derivative. nih.govnih.gov The subsequent complexation is achieved by reacting the ligand with a metal acetate (B1210297) (for Cu²⁺, Co²⁺, and Cd²⁺) or a metal chloride (for Zn²⁺). nih.govnih.gov The resulting complexes often exhibit distinct coordination geometries. For example, some Co(II) complexes adopt a tetrahedral coordination through the quinoline nitrogen and a sulfonamide nitrogen. nih.gov Similarly, Zn(II) and Cd(II) can form tetrahedral complexes, while Cu(II) complexes may exhibit a distorted octahedral geometry. fao.org

The formation of these complexes can be represented by the following general reaction scheme:

Step 1: Ligand Synthesis

Aminoquinoline + R-Benzenesulfonyl chloride → Quinoline-sulfonamide ligand + HCl

Step 2: Complexation

2 Quinoline-sulfonamide ligand + MX₂ → [M(Ligand)₂]X₂ (where M = Zn²⁺, Cu²⁺, Co²⁺, Cd²⁺ and X = Cl⁻, CH₃COO⁻)

The following table provides examples of synthesized quinoline-sulfonamide metal complexes and their proposed geometries:

Metal IonLigandProposed Geometry
Zn²⁺ N-(quinolin-8-yl)-4-chlorobenzenesulfonamideTetrahedral
Cu²⁺ N-(quinolin-8-yl)-4-chlorobenzenesulfonamideDistorted Octahedral
Co²⁺ N-(quinolin-8-yl)-4-chlorobenzenesulfonamideTetrahedral
Cd²⁺ Quinolinol sulfonamidesTetrahedral

Halogenation and Other Functionalization Strategies

The introduction of halogen atoms onto the quinoline ring of quinoline-sulfonamides is a key functionalization strategy to modulate their electronic properties and steric profile. A notable advancement in this area is the development of metal-free, regioselective C5-halogenation methods. rsc.org

This can be achieved using inexpensive and atom-economical trihaloisocyanuric acids (TCCA for chlorination and TBCA for bromination) as the halogen source. rsc.org The reaction proceeds under mild conditions, at room temperature and open to the air, offering an operationally simple and environmentally friendly approach. rsc.org This method has shown broad substrate scope, tolerating a variety of substituents at the 8-position of the quinoline ring, and in many cases, provides the C5-halogenated product with complete regioselectivity and in good to excellent yields. rsc.org For instance, the reaction of N-(quinolin-8-yl)methanesulfonamide with TCCA can yield the C5-monochloro and C5,C7-dichloro derivatives. rsc.org

Other functionalization strategies include the introduction of various substituents on the quinoline ring, such as -CH₃, -OCH₃, and -CF₃, to investigate their effects on the compound's properties. nih.gov These modifications are typically introduced at the beginning of the synthetic sequence, starting from appropriately substituted anilines to construct the quinoline core. nih.gov

Methodologies for Structural Elucidation and Purity Assessment

The unambiguous determination of the chemical structure and the assessment of the purity of newly synthesized this compound and its analogues are critical steps in their chemical characterization. A combination of spectroscopic and crystallographic techniques is routinely employed for this purpose.

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS))

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools for the structural elucidation of quinoline-sulfonamide derivatives. nih.govnih.gov In ¹H NMR spectra, the chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the quinoline and benzene (B151609) rings. A key diagnostic signal is that of the sulfonamide N-H proton, which typically appears as a singlet at a downfield chemical shift (around 10.20 ppm) and disappears upon complexation with a metal ion, providing strong evidence of coordination. nih.gov In ¹³C NMR spectra, the chemical shifts of the carbon atoms, particularly those directly attached to the sulfonamide group and the nitrogen of the quinoline ring, are sensitive to the chemical environment and can confirm the formation of the desired product. nih.gov Two-dimensional NMR techniques like COSY, HMQC, and HMBC are also used for unambiguous assignment of proton and carbon signals. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify the presence of key functional groups. For quinoline-sulfonamide derivatives, characteristic absorption bands include the N-H stretching vibrations of the sulfonamide group (around 3349–3144 cm⁻¹) and the asymmetric and symmetric stretching vibrations of the S=O group (around 1335 cm⁻¹). rsc.orgnih.gov The positions of these bands can shift upon metal complexation, indicating the involvement of the sulfonamide group in coordination. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of a compound and confirming its elemental composition. nih.gov High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to deduce the molecular formula of the synthesized compound. nih.govmdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. pharmafocusamerica.com

The following table summarizes the key spectroscopic data for quinoline-sulfonamide derivatives:

Spectroscopic TechniqueKey Observables and Interpretations
¹H NMR - Chemical shifts and coupling constants of aromatic protons confirm substitution patterns.- Downfield singlet for sulfonamide N-H proton (disappears upon metal complexation).
¹³C NMR - Chemical shifts of carbons adjacent to nitrogen and the sulfonamide group confirm structure.- Deshielding of C8 and C2' carbons upon metal complexation. nih.gov
IR - N-H stretching vibrations (around 3349–3144 cm⁻¹).- Asymmetric and symmetric S=O stretching vibrations (around 1335 cm⁻¹).
MS - Molecular ion peak confirms the molecular weight.- High-resolution data provides the elemental composition.

Chromatographic Purification and Analysis

The purification and analysis of this compound and its analogues are heavily reliant on various chromatographic techniques. These methods are essential for isolating the desired compounds from reaction mixtures and for verifying their purity. The selection of a specific chromatographic method and its parameters is contingent on the specific properties of the sulfonamide derivative being analyzed.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography serves as a rapid and effective qualitative tool for monitoring the progress of reactions involving quinoline-8-sulfonamides. In the synthesis of various quinoline-8-sulfonamide (B86410) derivatives, TLC is routinely performed on silica (B1680970) gel 60 F254 plates. mdpi.comnih.gov A common mobile phase, or eluent, for this separation is ethyl acetate. mdpi.comnih.gov Following the development of the chromatogram, the separated compounds are visualized under UV light at a wavelength of 254 nm. mdpi.comnih.gov This technique allows for a quick assessment of the reaction's completion and the presence of any impurities.

A variety of solvent systems can be employed for the TLC analysis of sulfonamides, with the choice depending on the polarity of the specific compounds. Some established systems for general sulfonamide identification include:

Chloroform-methanol (4:1)

Chloroform-carbon tetrachloride-methanol (7:2:1)

Ethyl acetate-methanol (9:1)

Acetone-methanol (4:1)

The stationary phase can also be modified, for instance, by mixing silica gel G with sodium hydroxide (B78521) or potassium hydrogen sulphate to optimize separation. Visualization can be enhanced by using reagents like copper sulphate, p-dimethylaminobenzaldehyde, or N-(1-naphthyl)ethylenediamine di-HCl.

Column Chromatography

For the preparative isolation and purification of quinoline-8-sulfonamide analogues, column chromatography is a widely utilized method. mdpi.comnih.gov In this technique, silica gel 60 is typically used as the stationary phase. mdpi.comnih.gov The crude product is loaded onto the column and eluted with a suitable solvent system. For a range of quinoline-8-sulfonamide derivatives, ethyl acetate has been successfully employed as the eluent to yield the purified compounds. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a powerful analytical technique for assessing the purity of this compound and its analogues with high resolution and sensitivity. The purity of synthesized quinoline-8-sulfonamide derivatives has been confirmed to be above 97% using LC analysis. nih.gov

A common approach involves reverse-phase HPLC. For instance, an Accucore RP-MS HPLC column can be used for the analysis of these compounds. mdpi.comnih.gov The separation is often achieved using a gradient elution method. A typical mobile phase consists of a mixture of acetonitrile (ACN) and an aqueous solution of formic acid (e.g., 1% HCOOH), such as an 80/20 v/v solution. nih.gov

For the analysis of a broader range of sulfonamides, different C8 or C18 columns are effective. researchgate.net Gradient elution with mobile phases composed of acetonitrile, methanol, and 0.1% acetic acid allows for the separation of multiple sulfonamide residues. researchgate.net The parameters for HPLC analysis can be optimized depending on the specific sulfonamide, as demonstrated in the table below which outlines a gradient profile used for the separation of various sulfonamides.

Table 1: Illustrative HPLC Gradient Profile for Sulfonamide Analysis

Time (min)0.08% Acetic Acid in Water (v/v; Phase A) (%)Acetonitrile (Phase B) (%)Methanol (Phase C) (%)
0801010
10602020
15403030
20204040
25801010
30801010

This table is based on a method developed for the chromatographic separation of various sulfonamides and illustrates a typical gradient profile. mdpi.com

Table 2: Summary of Chromatographic Techniques and Conditions for Quinoline-8-Sulfonamide Analogues

TechniqueStationary PhaseMobile Phase/EluentDetectionPurpose
TLC Silica gel 60 F254Ethyl acetateUV light (254 nm)Reaction monitoring
Column Chromatography Silica gel 60Ethyl acetate-Purification
HPLC Accucore RP-MSACN/1% aqueous HCOOH (80/20 v/v)-Purity analysis
HPLC Zorbax Eclipse XDB C18Gradient of 0.08% acetic acid, acetonitrile, and methanol-Separation of multiple sulfonamides

Structure Activity Relationship Sar and Structural Biology of N,n Diethylquinoline 8 Sulfonamide Analogues

Influence of N,N-Diethyl Substitution and Other Aliphatic Modifications on Biological Activity

The substitution pattern on the sulfonamide nitrogen atom is a critical determinant of biological activity. While the specific compound N,N-diethylquinoline-8-sulfonamide is a known chemical entity, detailed SAR studies often compare it with other N-substituted analogues. For instance, in the development of inhibitors for the M2 isoform of pyruvate (B1213749) kinase (PKM2), even a subtle modification like adding a single methyl group to the sulfonamide nitrogen can lead to a steric clash with protein residues (e.g., Leu353), resulting in a loss of activity. nih.gov This highlights the sensitivity of the target's binding pocket to the size and conformation of the aliphatic groups.

In other contexts, such as the inhibition of acetylcholinesterase (AChE), the nature of the N-substituent is equally important. Studies on carvacrol-derived sulfonamides showed that replacing cyclic aliphatic substituents (like morpholine (B109124) or piperidine) at the sulfonamide group with a simple primary amine (-NH2) led to a roughly twofold decrease in inhibitory activity. nih.gov This suggests that the hydrophobic and conformational characteristics of the N-substituents are crucial for optimal interaction with the enzyme's active site. The general principle is that while N1-monosubstituted derivatives of a core sulfanilamide (B372717) structure are often active, double substitution at the N1 position can lead to inactive compounds. ekb.eg

The table below illustrates how different aliphatic and aromatic substitutions on the sulfonamide nitrogen of a quinoline (B57606) scaffold can influence inhibitory activity against various enzymes.

Compound ClassN-SubstitutionTarget EnzymeActivity Trend
Quinoline-8-sulfonamides-NHCH₃PKM2Loss of activity vs. -NH₂ nih.gov
Carvacrol-sulfonamidesMorpholineAChEMore active nih.gov
Carvacrol-sulfonamidesHydrazine (B178648) (-NHNH₂)AChELess active than cyclic amines nih.gov

Impact of Quinoline Ring Substitution Patterns on Pharmacological Profiles (e.g., Position of Sulfonamide, Hydroxyl Groups, Halogenation)

Substitutions on the quinoline ring itself provide another layer of control over the pharmacological properties of these molecules.

Hydroxyl and Halogen Groups: The introduction of other functional groups onto the quinoline scaffold significantly modifies activity. An unsubstituted phenolic group at the 8-position of the quinoline is considered a key structural fragment necessary for the biological activity of many such compounds. semanticscholar.org This hydroxyl group can participate in crucial intramolecular hydrogen bonds that stabilize the molecule's conformation. iucr.org Halogenation is another common strategy. For example, a 7-iodo-8-hydroxyquinoline-5-sulfonamide derivative has been synthesized and studied, demonstrating the viability of combining halogen and hydroxyl substitutions to fine-tune the molecule's properties. researchgate.net Synthetic modifications to quinoline-based scaffolds, such as chlorination, have been shown to enhance target engagement. researchgate.net

The following table presents data on a series of 8-substituted quinoline-2-carboxamides, illustrating how modifying the substituent at the 8-position of the quinoline ring impacts the inhibition of various human carbonic anhydrase (hCA) isoforms.

Data sourced from a study on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides. nih.gov This data clearly shows that increasing the alkyl chain length at the 8-position generally improves inhibition of hCA I and IV, while a benzyl (B1604629) substituent (5h) provides potent, low-nanomolar inhibition against hCA I and hCA II.

Role of the Sulfonamide Moiety in Ligand-Target Interactions

The sulfonamide group (-SO₂NH-) is not merely a linker but an active pharmacophoric element that engages in critical ligand-target interactions. nih.gov Its primary role often involves acting as a hydrogen bond acceptor through its two oxygen atoms. nih.gov For example, in the binding of derivatives to PKM2, one of the sulfonamide oxygens accepts a hydrogen bond from the oxygen of a Tyr390 residue. nih.gov Similarly, in cholinesterase inhibitors, hydrogen bonds form between the sulfonamide oxygen and residues like TYR69 and ALA68. rsc.org

Beyond hydrogen bonding, the sulfonamide moiety is a well-established zinc-binding group. This is particularly evident in its role as an inhibitor of zinc-containing metalloenzymes like carbonic anhydrases (CAs). neliti.comnih.gov The sulfonamide group coordinates with the zinc ion in the enzyme's active site, leading to potent inhibition. Furthermore, the sulfur atom of the sulfonamide can participate in less common but significant interactions, such as π-sulfur interactions with aromatic residues like histidine in the target protein. nih.govrsc.org

Contributions of Hybrid Structural Motifs (e.g., Triazole, Hydrazone, Metal Complexes) to Biological Efficacy

Molecular hybridization, which involves combining the quinoline-sulfonamide scaffold with other pharmacophores, is a powerful strategy to enhance biological efficacy. researchgate.net This approach can lead to compounds with improved selectivity, dual mechanisms of action, and better stabilization within a receptor's binding site. researchgate.netmdpi.com

Triazole Hybrids: The 1,2,3-triazole ring is often used as a bioisostere for an amide group. mdpi.com Its incorporation into quinoline-8-sulfonamide (B86410) structures can stabilize the ligand-protein complex through additional interactions involving the lone electron pairs of the triazole's nitrogen atoms. mdpi.com In some PKM2 inhibitors, a nitrogen atom of the triazole system forms a hydrogen bond that was formed by an amide group in the parent compound. nih.gov The triazole's ability to form hydrogen bonds is a key factor in its utility in drug design. semanticscholar.org

Metal Complexes: The formation of metal complexes with quinoline-sulfonamide ligands represents another avenue for creating potent biological agents. researchgate.net For example, hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide complexes with cadmium(II) have shown very promising preliminary antibacterial and antifungal activity. researchgate.net

Other Hybrids: The fusion of the quinoline-sulfonamide core with other heterocyclic systems has been widely explored. The table below provides examples of IC₅₀ values for various quinoline-sulfonamide hybrids against different cancer cell lines, demonstrating the potential of this strategy.

Data sourced from a study on molecular hybrids of quinoline and sulfonamide. researchgate.net The results indicate that these hybrids exhibit potent anticancer activity against various leukemia and lymphoma cell lines.

Conformational Analysis and Hydrogen Bonding Networks in Quinoline-Sulfonamides (e.g., Intramolecular and Intermolecular Interactions, π–π Stacking)

The three-dimensional structure and non-covalent interactions of quinoline-sulfonamides are fundamental to their biological function. Crystal structure analyses and computational studies provide detailed insights into these features. iucr.orgmdpi.commdpi.com

Conformational Analysis: In many analogues, the quinoline and an attached phenyl ring are nearly coplanar, indicating significant electron delocalization. iucr.org However, the sulfonamide group is often twisted away from the plane of the quinoline ring. iucr.org For example, in 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, the dihedral angle between the quinoline and phenol (B47542) moieties is small (1.89° to 6.05°), but the C-C-S-N torsion angle shows a significant twist of up to 91.8°. iucr.org

Hydrogen Bonding: These molecules feature extensive hydrogen bonding networks.

Intermolecular Bonds: Molecules often link together via intermolecular hydrogen bonds. In the crystal structure of quinoline-8-sulfonamide, molecules form inversion dimers through pairs of N-H···O hydrogen bonds between the sulfamoyl group of one molecule and a sulfonamide oxygen of another. researchgate.net

π–π Stacking: These intermolecularly-linked dimers are further associated through π–π stacking interactions. nih.gov In quinoline-8-sulfonamide, a stacking interaction is observed between the benzene (B151609) rings of neighboring dimers, with a centroid-to-centroid distance of 3.649 Å and an interplanar spacing of 3.373 Å. nih.gov These interactions connect the dimers into a one-dimensional polymeric structure, contributing to the cohesion of the crystal lattice. iucr.orgnih.gov

Computational and Theoretical Studies in the Research of N,n Diethylquinoline 8 Sulfonamide

Molecular Docking Simulations to Predict Ligand-Protein Binding Modes and Affinities (e.g., PKM2, Carbonic Anhydrase Isoforms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in understanding the binding mechanism of N,N-diethylquinoline-8-sulfonamide and its derivatives with various protein targets, including Pyruvate (B1213749) Kinase M2 (PKM2) and Carbonic Anhydrase (CA) isoforms.

Pyruvate Kinase M2 (PKM2):

PKM2 is a key enzyme in glycolysis and a significant target in cancer therapy. Quinoline-8-sulfonamide (B86410) derivatives have been designed and evaluated as modulators of PKM2. mdpi.comnih.gov Molecular docking studies have been instrumental in elucidating the binding modes of these compounds. For instance, docking simulations of quinoline-8-sulfonamide derivatives into the allosteric site of PKM2 have revealed key interactions with amino acid residues. These studies often show that the sulfonamide group and the quinoline (B57606) nitrogen are involved in crucial hydrogen bonding and electrostatic interactions within the binding pocket. mdpi.com The diethyl groups of this compound would be predicted to occupy a hydrophobic pocket within the enzyme's allosteric site.

A series of novel 8-quinolinesulfonamide derivatives were designed and docked to PKM2, confirming the potential for these compounds to stabilize the ligand-protein complex. mdpi.com The introduction of a 1,2,3-triazole moiety, for example, was shown through docking to potentially offer better stabilization compared to reference compounds. mdpi.com

Target ProteinKey Interacting Residues (Predicted)Type of InteractionReference
PKM2Phe26, Gly315, Tyr390, Leu394, Leu353Hydrophobic, Hydrogen Bonding mdpi.com
PKM2Thr256, His380, Lys255, Asn277Hydrogen Bonding, Electrostatic researchgate.net

Carbonic Anhydrase (CA) Isoforms:

Sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.gov Molecular docking studies have been widely used to understand their binding to the zinc ion in the active site of various CA isoforms. mdpi.comnih.govnih.gov For this compound, docking simulations would predict the coordination of the sulfonamide nitrogen to the catalytic zinc ion, a hallmark of sulfonamide-based CA inhibitors. The quinoline ring and its diethyl substituents would likely form additional interactions with hydrophobic and hydrophilic residues in the active site cavity, contributing to the binding affinity and selectivity for different CA isoforms. nih.gov

For instance, studies on quinoline-based sulfonamides have shown potent inhibitory activity against cancer-related isoforms hCA IX and hCA XII. nih.gov Docking simulations for these compounds revealed that the sulfonamide moiety anchors to the zinc ion, while the quinoline scaffold extends into the active site cavity, making contacts with key residues. nih.gov

Target ProteinKey Interacting Residues (Predicted)Type of InteractionReference
hCA IXGln92, His94, His119, Thr199, Thr200Zinc Coordination, Hydrogen Bonding nih.govunifi.it
hCA XIIHis94, Val121, Leu198, Thr200Zinc Coordination, Hydrophobic nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the conformational stability of the complex over time. nih.gov MD simulations are crucial for validating the binding poses obtained from docking and for providing a more accurate estimation of the binding free energy.

In the context of this compound and its analogs targeting PKM2, MD simulations have been employed to analyze the stability of the predicted binding modes. nih.gov These simulations can reveal subtle changes in the protein and ligand conformation upon binding and can highlight the key interactions that persist throughout the simulation, thus confirming the stability of the complex. A study on quinoline-8-sulfonamide derivatives as PKM2 modulators utilized molecular dynamics to confirm the stability of the ligand-protein complexes. mdpi.comnih.gov

The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored during the simulation to assess the stability of the complex. A stable RMSD profile over the simulation time suggests a stable binding mode. Furthermore, MD simulations can provide insights into the role of water molecules in mediating ligand-protein interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. dergipark.org.tr These models are valuable for predicting the activity of novel compounds before their synthesis, thus saving time and resources. For this compound and its derivatives, QSAR studies can be developed to predict their inhibitory activity against targets like PKM2 or carbonic anhydrases.

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the biological activity.

For quinoline derivatives, 2D and 3D-QSAR models have been developed to predict their anticancer and antimalarial activities. nih.govnih.gov For example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) on a series of quinoline derivatives identified key steric and electrostatic features that are important for their biological activity. nih.gov Such models can guide the modification of the this compound scaffold to enhance its activity.

QSAR Model TypeKey DescriptorsPredicted ActivityReference
2D-QSARTopological, ElectronicAnticancer, Antimalarial dergipark.org.trnih.gov
3D-QSAR (CoMFA)Steric and Electrostatic FieldsAnticancer nih.gov

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach, often coupled with molecular docking, allows for the rapid screening of thousands or even millions of compounds.

For the discovery of novel analogs of this compound, virtual screening can be employed to search chemical databases for compounds with similar structural features or predicted binding modes. mdpi.com This can lead to the identification of new chemical scaffolds with potential activity against targets like PKM2 or carbonic anhydrases.

Following the identification of hits from a virtual screen, a virtual library of analogues can be designed around the this compound scaffold. mdpi.com By systematically modifying different parts of the molecule (e.g., the diethyl groups, the quinoline ring), a library of virtual compounds can be generated and then evaluated using molecular docking and QSAR models to prioritize the most promising candidates for synthesis and biological testing. This approach was utilized in a study where a series of 8-quinolinesulfonamide derivatives were designed and evaluated in silico as potential PKM2 modulators. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. fiveable.me A pharmacophore model can be generated based on the structures of a set of known active compounds, even in the absence of a protein structure.

For this compound, a pharmacophore model could be developed based on a series of active quinoline-8-sulfonamide derivatives. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The key features would likely include the sulfonamide group (as a hydrogen bond donor/acceptor), the quinoline ring (as an aromatic/hydrophobic feature), and the diethyl groups (as a hydrophobic feature).

Future Research Directions and Emerging Applications

Rational Design and Synthesis of Next-Generation Quinoline-8-sulfonamide (B86410) Analogues with Enhanced Potency and Selectivity

The future of quinoline-8-sulfonamide-based therapeutics lies in the rational design of new analogues with superior potency and selectivity. mdpi.compreprints.org This involves intricate structural modifications to the core scaffold to optimize interactions with specific biological targets. mdpi.com Strategies such as halogenation and the introduction of different substituents on the quinoline (B57606) ring are being explored to enhance bioactivity and pharmacokinetic profiles. mdpi.compreprints.org For instance, the synthesis of hybrid molecules incorporating the quinoline-8-sulfonamide moiety with other pharmacologically active fragments, such as 1,2,3-triazoles, has shown promise in developing potent anticancer agents. mdpi.com

The synthesis of these next-generation analogues often employs advanced chemical reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, for example, is a key method for creating complex quinoline-8-sulfonamide hybrids. mdpi.comnih.govnih.gov The general procedure for synthesizing many quinoline-8-sulfonamide derivatives involves the reaction of quinoline-8-sulfonyl chloride with a substituted amine in the presence of a base like pyridine (B92270). rsc.org

Table 1: Examples of Synthesized Quinoline-8-sulfonamide Analogues and their Biological Activities

Compound/DerivativeSynthesis MethodBiological Target/ActivityKey Findings
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide Not specified in abstractsPyruvate (B1213749) Kinase M2 (PKM2) modulatorReference compound for comparison in PKM2 inhibitor design. mdpi.com
Quinoline-8-sulfonamide-1,2,3-triazole hybrids Copper-catalyzed azide-alkyne cycloaddition (CuAAC)Pyruvate Kinase M2 (PKM2) inhibitorsIntroduction of the 1,2,3-triazole moiety can lead to better stabilization of the ligand-receptor complex. mdpi.com
Quinoline–sulfonamide hybrids (a1–18 series) Reaction of quinoline-8-sulfonyl chloride with substituted aminesDual inhibitors of Monoamine Oxidases (MAOs) and Cholinesterases (ChEs)Compounds a5, a12, a11, and a6 showed high potency against specific enzymes, suggesting potential for Alzheimer's disease treatment. rsc.orgresearchgate.net
8-N-Methyl-N-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}quinolinesulfonamide Copper-catalyzed azide-alkyne cycloaddition (CuAAC)Rho-associated protein kinase (ROCK) inhibitorIdentified as a potential strong inhibitor of ROCK with a favorable pharmacokinetic profile and cytotoxicity towards cancer cells. mdpi.com

Exploration of Novel Molecular Targets and Therapeutic Pathways

While the anticancer and neuroprotective properties of quinoline-8-sulfonamides are well-documented, ongoing research is uncovering novel molecular targets and therapeutic pathways. This expansion of their biological activity profile opens up new avenues for treating a wider range of diseases. mdpi.comrsc.org

One significant area of exploration is their role as modulators of metabolic enzymes. For example, derivatives of quinoline-8-sulfonamide have been identified as potent inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism. mdpi.comnih.govnih.gov By targeting PKM2, these compounds can disrupt the energy supply of cancer cells, leading to reduced viability and proliferation. mdpi.com

In the context of neurodegenerative diseases, quinoline-8-sulfonamides are being investigated for their effects on targets beyond traditional enzymes. Recent studies have shown that a derivative, N-(4-methoxyphenyl) quinoline-8-sulfonamide (QS-3g), can reduce the inflammatory response in fibroblast-like synoviocytes by targeting the receptor (calcitonin) activity modifying protein 1 (RAMP1), suggesting its potential in treating rheumatoid arthritis. nih.gov

Furthermore, the quinoline scaffold itself is known to interact with a variety of biological targets, including topoisomerase I and tyrosine kinases, which are crucial in cancer therapy. mdpi.com The sulfonamide group also contributes to the broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory effects. rsc.orgsci-hub.se

Development of Multi-Targeting Agents and Combination Therapies

The complexity of many diseases, such as cancer and Alzheimer's, necessitates therapeutic strategies that can modulate multiple targets simultaneously. Quinoline-8-sulfonamides are ideal candidates for the development of multi-targeting agents due to their ability to interact with various enzymes and receptors. researchgate.netrsc.orgsci-hub.se

A notable example is the design of quinoline-sulfonamide hybrids that act as dual inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). rsc.orgresearchgate.netrsc.org These enzymes are all implicated in the pathology of Alzheimer's disease, and a single compound that can inhibit them all could offer a more effective treatment approach. rsc.orgresearchgate.net Kinetic studies have revealed that some of these compounds act as competitive inhibitors. researchgate.net

The concept of hybrid drugs, where two or more pharmacophores are combined into a single molecule, is a promising strategy. rsc.org This approach can lead to improved efficacy, simplified administration, and potentially reduced side effects compared to combination therapies with separate drugs. rsc.orgfrontiersin.org For instance, combining the quinoline scaffold with a sulfonamide moiety has been shown to yield compounds with potent anti-Alzheimer's properties. rsc.org

Investigation of Potential Applications in Diagnostic Imaging and Probes

The inherent fluorescent properties of the quinoline ring make quinoline-8-sulfonamide derivatives attractive candidates for the development of diagnostic tools and biological probes. mdpi.com An aryl sulfonamide derivative of 8-aminoquinoline (B160924), 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), is a well-known fluorophore used as a zinc sensor in biological systems. mdpi.com

The development of fluorescent probes based on the quinoline-8-sulfonamide scaffold allows for the detection and imaging of specific ions and molecules within cells and tissues. These probes can be designed to exhibit a "turn-on" fluorescence response upon binding to their target, providing a clear signal for detection. mdpi.com While much of the research has focused on zinc ion detection, the versatility of the quinoline scaffold suggests that probes for other biologically important species could also be developed. mdpi.com

Furthermore, a study on a sulfonylpyrrolidine-based compound, (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide, highlighted its potential as a small molecule inhibitor probe for studying Respiratory Syncytial Virus (RSV) infection. acs.org This demonstrates the utility of these compounds as tools to investigate biological processes at the molecular level.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Quinoline-Sulfonamides

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of quinoline-sulfonamides is no exception. mdpi.comnih.govnih.gov These computational tools are being employed to accelerate the design and optimization of new drug candidates. mdpi.com

Machine learning models can be trained on large datasets of known active and inactive compounds to predict the biological activity of new, untested molecules. mdpi.comfrontiersin.org This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov For example, machine learning has been used to design hybrids of 8-quinolinesulfonamide and 1,2,3-triazole with potential anticancer activity by identifying features that differentiate active from inactive compounds. mdpi.com

In addition to predicting activity, in silico methods like molecular docking and molecular dynamics simulations are used to understand the binding interactions between quinoline-sulfonamide derivatives and their protein targets at the atomic level. mdpi.comresearchgate.netmdpi.com These computational studies provide valuable insights into the structure-activity relationships (SAR) and help in the rational design of more potent and selective inhibitors. mdpi.com The prediction of absorption, distribution, metabolism, and excretion (ADME) properties using computational models is also a critical step in the early stages of drug development to assess the drug-like qualities of the designed compounds. mdpi.comrsc.org

Conclusion

Synthesis of N,N-diethylquinoline-8-sulfonamide and its Contribution to Quinoline-Sulfonamide Chemistry

The synthesis of quinoline-sulfonamides is a well-established area of organic chemistry, typically involving the reaction of a quinoline-sulfonyl chloride with an appropriate amine. While specific literature detailing the synthesis of this compound is not extensively available, the general synthetic pathway for related compounds provides a clear blueprint.

The process generally begins with the chlorosulfonation of a quinoline (B57606) ring, a reaction that introduces the reactive sulfonyl chloride group. This intermediate is then reacted with diethylamine (B46881) to yield the final this compound product. A representative synthesis for a related compound, 8-hydroxy-7-iodo-N,N-diethylquinoline-5-sulfonamide, involves the reaction of 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride with diethylamine. researchgate.netresearchgate.net Another general method for preparing quinoline-8-sulfonamides involves the reaction of 8-aminoquinoline (B160924) with a sulfonyl chloride in pyridine (B92270). giqimo.com

The synthesis of various N-substituted quinoline-8-sulfonamides has significantly contributed to the chemical diversity of this class of compounds, allowing for the exploration of structure-activity relationships. For instance, the synthesis of 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides has been achieved through a multi-step reaction starting from 4-hydroxypyridine. mdpi.com This diversification of the quinoline-sulfonamide scaffold is crucial for fine-tuning the pharmacological properties of these molecules.

Summary of Key Biological Findings and Mechanistic Insights

While direct biological data for this compound is limited in publicly available research, the broader class of quinoline-8-sulfonamides has demonstrated significant potential in several therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinoline-sulfonamide derivatives. A notable mechanism of action for some N-(quinoline)sulfonamide derivatives is the inhibition of the NF-κB pathway. mdpi.com The nuclear factor NF-κB is a key regulator of genes involved in cell proliferation and survival, making it a prime target for cancer therapy.

Furthermore, certain 8-quinolinesulfonamide derivatives have been identified as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.govmdpi.com PKM2 is a critical enzyme in cancer metabolism, and its modulation can impact cancer cell viability. For example, a study on a series of 8-quinolinesulfonamide derivatives showed their potential to reduce intracellular pyruvate levels in A549 lung cancer cells, leading to a high anti-proliferative effect. nih.gov

The anticancer activity of various quinoline-sulfonamide derivatives against different cancer cell lines has been documented, with some compounds exhibiting high activity compared to the standard chemotherapeutic agent cisplatin. mdpi.com

Compound ClassCancer Cell LinesReported Activity (IC50/GI50)Reference
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamidesHCT-116 (colon), MCF-7 (breast), HeLa (cervical)IC50 = 4–43 μM mdpi.com
8-quinolinesulfonamide-1,2,3-triazole hybridsCaco-2 (colon), SNB-19 (glioma)IC50 ≥0.3 µM mdpi.com
Quinazoline-based sulfonamidesMCF-7, A549, LoVo, HepG2IC50 for compound 4d: 2.5 - 9 µM semanticscholar.org

Interactive Data Table of Anticancer Activity of Related Quinoline-Sulfonamides

Note: The data presented is for related quinoline-sulfonamide compounds, as specific data for this compound is not available.

Antimicrobial Activity

The quinoline-sulfonamide scaffold has also been explored for its antimicrobial properties. The general mechanism of action for sulfonamide antibiotics involves the competitive inhibition of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway. nih.govmhmedical.comdrugbank.com This disruption of folate synthesis ultimately inhibits bacterial growth.

Hybrid quinoline-sulfonamide complexes have shown promising antibacterial and antifungal activity. For instance, a cadmium(II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide exhibited significant activity against Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. nih.gov Another study on 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives reported moderate to good antibacterial and antifungal activities. researchgate.netresearchgate.net

Compound ClassMicroorganismReported Activity (MIC/Inhibition Zone)Reference
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium(II) complexStaphylococcus aureus ATCC25923MIC = 19.04 × 10−5 mg/mL nih.gov
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium(II) complexEscherichia coli ATCC25922MIC = 609 × 10−5 mg/mL nih.gov
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium(II) complexCandida albicans ATCC10231MIC = 19.04 × 10−5 mg/mL nih.gov

Interactive Data Table of Antimicrobial Activity of Related Quinoline-Sulfonamides

Note: The data presented is for related quinoline-sulfonamide compounds, as specific data for this compound is not available.

Broader Implications for Drug Discovery and Development in Cancer and Infectious Diseases

The research into quinoline-sulfonamides, including the structural framework of this compound, holds significant promise for the future of drug discovery. The versatility of the quinoline-sulfonamide scaffold allows for the creation of large and diverse chemical libraries, which can be screened for activity against a wide range of therapeutic targets.

In the context of cancer, the identification of multiple mechanisms of action, such as NF-κB and PKM2 inhibition, suggests that these compounds could be developed as multi-targeted agents, a highly sought-after characteristic in oncology to overcome drug resistance. The ability to fine-tune the structure of these molecules offers the potential to develop highly selective inhibitors, thereby reducing off-target effects and improving the therapeutic window.

For infectious diseases, the quinoline-sulfonamide framework provides a valuable starting point for the development of new antimicrobial agents. The proven efficacy of sulfonamides in inhibiting bacterial folate synthesis, combined with the diverse biological activities of the quinoline moiety, creates opportunities for designing novel drugs that can circumvent existing resistance mechanisms. The development of hybrid molecules and metal complexes further expands the chemical space for discovering potent antimicrobial agents.

Outlook on Future Academic and Translational Research Opportunities

The exploration of this compound and its analogs is far from complete, presenting numerous avenues for future research. A critical next step is the dedicated synthesis and comprehensive biological evaluation of this compound itself to ascertain its specific anticancer and antimicrobial properties.

Future academic research could focus on:

Detailed Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for this compound and other promising derivatives. This could involve techniques such as crystallography, proteomics, and molecular modeling to identify protein-ligand interactions.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the quinoline and sulfonamide moieties to understand how different functional groups influence biological activity and selectivity.

Exploration of New Therapeutic Areas: Investigating the potential of quinoline-sulfonamides in other disease areas where the identified molecular targets play a role, such as inflammatory diseases and neurodegenerative disorders.

Translational research opportunities include:

Lead Optimization: Optimizing the most potent and selective compounds from initial screenings to improve their pharmacokinetic and pharmacodynamic properties, making them suitable for in vivo studies.

Development of Drug Delivery Systems: Designing novel formulations to enhance the bioavailability and targeted delivery of quinoline-sulfonamide-based drugs.

Combination Therapies: Evaluating the synergistic effects of quinoline-sulfonamides with existing anticancer or antimicrobial drugs to enhance efficacy and combat drug resistance.

Q & A

Q. Methodological Answer :

  • Reaction Conditions : Use glycerol, sulfuric acid, and aniline derivatives as starting materials. Maintain precise temperature control (180–220°C) to avoid side reactions like over-oxidation or decomposition .
  • Catalyst Selection : Optimize the ratio of sulfuric acid to glycerol to balance cyclization efficiency and minimize charring. For example, a 1:3 molar ratio of aniline to glycerol improves yield .
  • Purification : Post-synthesis, employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the quinoline core. Confirm purity via HPLC (>98%) and NMR (e.g., absence of aniline peaks at δ 6.5–7.5 ppm) .

Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Q. Methodological Answer :

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify sulfonamide substitution patterns (e.g., singlet for N,N-diethyl groups at δ 1.1–1.3 ppm) and quinoline aromaticity .
  • Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Quantify impurities using area normalization .
  • Mass Spectrometry : High-resolution ESI-MS can differentiate between isobaric intermediates (e.g., distinguishing sulfonamide vs. sulfonic acid derivatives) .

Advanced: How should researchers address contradictions in reported biological activity data for this compound derivatives?

Q. Methodological Answer :

  • Data Normalization : Standardize assay conditions (e.g., cell line viability assays using identical ATP quantification protocols) to minimize variability .
  • Statistical Reanalysis : Apply the Benjamini-Hochberg correction to adjust for false discovery rates in high-throughput screens. Report effect sizes (e.g., IC50_{50} ± SEM) instead of p-values alone .
  • Orthogonal Validation : Confirm activity in alternative models (e.g., zebrafish toxicity assays if mammalian cell data conflicts) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the sulfonamide group?

Q. Methodological Answer :

  • Substituent Variation : Synthesize analogs with alkyl, aryl, or heterocyclic groups on the sulfonamide nitrogen. Assess solubility (logP via shake-flask method) and binding affinity (SPR or ITC) .
  • Computational Pre-screening : Use molecular docking (AutoDock Vina) to prioritize substituents with favorable interactions in target pockets (e.g., hydrophobic contacts with tubulin’s colchicine site) .
  • Metabolic Stability : Test cytochrome P450 inhibition (e.g., CYP3A4) to identify metabolically resistant derivatives .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO). High HOMO energy (>−5 eV) suggests nucleophilic susceptibility .
  • Transition State Analysis : Simulate Friedel-Crafts alkylation barriers using Gaussian 16 to identify rate-limiting steps (e.g., carbocation formation) .
  • Solvent Effects : Include PCM models to account for polar aprotic solvents (e.g., DMF) in reaction simulations .

Basic: What protocols ensure reproducibility in synthesizing this compound derivatives?

Q. Methodological Answer :

  • Detailed Reporting : Document all synthetic parameters (e.g., stir rate, inert gas flow) and raw data (e.g., TLC Rf values) in supplemental materials .
  • Batch Consistency : Use automated synthesis platforms for precise reagent dispensing (±0.1 mL accuracy) and in-line FTIR to monitor reaction progress .
  • Independent Replication : Share samples with collaborating labs for cross-validation of spectral data and bioactivity .

Advanced: How can researchers evaluate the hydrolytic stability of the sulfonamide moiety under physiological conditions?

Q. Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS. Use pseudo-first-order kinetics to estimate half-life .
  • Enzymatic Susceptibility : Test stability in human liver microsomes (HLMs) to assess esterase-mediated hydrolysis. Compare with control samples containing esterase inhibitors .

Advanced: What mechanistic insights can be gained from kinetic studies of this compound’s reactions?

Q. Methodological Answer :

  • Rate Law Determination : Perform time-resolved NMR to monitor substituent effects on sulfonamide alkylation rates. Use Eyring plots to extract activation parameters (ΔH‡, ΔS‡) .
  • Isotope Labeling : Synthesize 15N^{15}N-labeled analogs to track nitrogen migration during ring-opening reactions via 15N^{15}N-NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.